![molecular formula C8H10ClNO4S2 B2524760 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride CAS No. 197891-83-1](/img/structure/B2524760.png)

3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

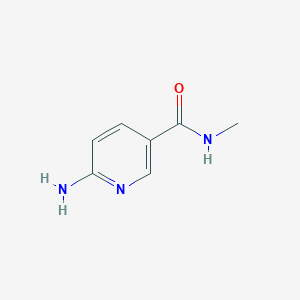

“3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride” is a chemical compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.75 . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of similar compounds, such as benzenesulfonyl chloride, involves the reaction of benzene with chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 .Molecular Structure Analysis

The molecular structure of “3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride” can be represented by the formula C8H10ClNO4S2 .科学的研究の応用

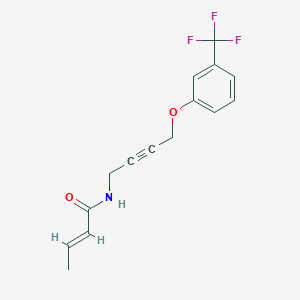

- Researchers use Dabsyl-labeled peptides to enhance detection sensitivity in high-performance liquid chromatography (HPLC) and mass spectrometry analyses .

- Researchers employ gas chromatography-mass spectrometry (GC-MS) to achieve sub-ppb level sensitivity in environmental monitoring .

Proteomics and Peptide Sequencing

Amine Determination in Environmental Samples

Thiamine Assay in Food Products

Stable Chromophoric Labeling

作用機序

Target of Action

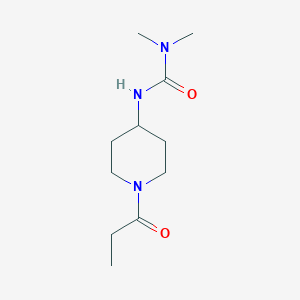

The primary target of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride is amino acids . It is used in proteomics research applications .

Mode of Action

3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride reacts freely with all amino acids to form stable products . It can give rise to mono-Dabsyl and bis-Dabsyl derivatives in the presence of multiple amino groups . Furthermore, with respect to OPA derivatization, it can react with primary and also with secondary amines .

Biochemical Pathways

The compound affects the biochemical pathways involving amino acids. By reacting with amino acids, it forms stable products that can be easily monitored at 460 nm .

Pharmacokinetics

Its solubility in dmf suggests that it may have good bioavailability.

Result of Action

The result of the action of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride is the formation of stable products with amino acids that can be easily monitored at 460 nm . These products are used in proteomics research applications .

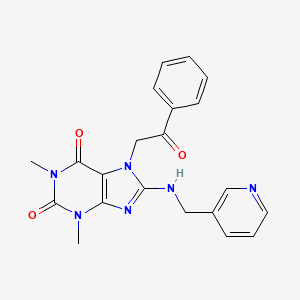

Action Environment

The action of 3-[(Dimethylamino)sulfonyl]benzenesulfonyl chloride can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, it should be stored in a dry environment to maintain its stability and efficacy .

特性

IUPAC Name |

3-(dimethylsulfamoyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERNYULRLSCWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)

![3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2524685.png)

![N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2524694.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)